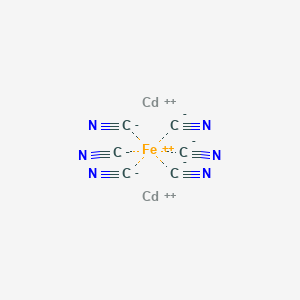

Dicadmium hexakis(cyano-C)ferrate(4-)

Description

Properties

IUPAC Name |

cadmium(2+);iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Cd.Fe/c6*1-2;;;/q6*-1;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJROZEMYHVDYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cd2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104402 | |

| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-33-4 | |

| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicadmium hexakis(cyano-C)ferrate(4-) can be synthesized through the reaction of cadmium salts with potassium ferrocyanide. The typical reaction involves mixing aqueous solutions of cadmium nitrate or cadmium chloride with potassium ferrocyanide under controlled conditions. The reaction is usually carried out at room temperature, and the product precipitates out as a solid.

Industrial Production Methods: Industrial production of dicadmium hexakis(cyano-C)ferrate(4-) follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to ensure high yield and purity of the product. The precipitated compound is then filtered, washed, and dried for further use.

Chemical Reactions Analysis

Types of Reactions: Dicadmium hexakis(cyano-C)ferrate(4-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iron and cadmium.

Reduction: Reduction reactions can alter the oxidation state of the ferrate center, impacting the overall properties of the compound.

Substitution: Ligand substitution reactions can occur, where the cyano ligands are replaced by other ligands, modifying the compound’s structure and reactivity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Ammonia, phosphines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of iron, while substitution reactions can produce a variety of cadmium and iron complexes with different ligands.

Scientific Research Applications

Dicadmium hexakis(cyano-C)ferrate(4-) has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique electronic properties.

Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the development of advanced materials, including catalysts and electronic devices.

Mechanism of Action

The mechanism of action of dicadmium hexakis(cyano-C)ferrate(4-) involves its interaction with molecular targets through its cyano ligands and metal centers. The compound can bind to various biological molecules, influencing their function and activity. The pathways involved include electron transfer processes and coordination interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Key Properties of Hexacyanoferrate Compounds

Key Observations:

Solubility Trends: Cadmium hexacyanoferrate(4−) is ~10× more soluble than its zinc analog (2.8 × 10⁻³ vs. 2.8 × 10⁻⁴ mol/L at 291.15 K) . This higher solubility may correlate with cadmium’s larger ionic radius (Cd²⁺: 0.95 Å vs. Zn²⁺: 0.74 Å), weakening lattice stability. Alkali metal salts (K⁺, NH₄⁺) exhibit high solubility due to weaker ionic interactions, whereas alkaline earth (Ca²⁺) and transition metals (Cd²⁺, Zn²⁺) form sparingly soluble precipitates .

Regulatory Restrictions: Cadmium compounds face stringent limits (0.01% under REACH Annex XVII) compared to zinc (0.1%) and calcium (0.1%) due to cadmium’s bioaccumulative and carcinogenic properties . Potassium and ammonium hexacyanoferrates are widely used in food additives (e.g., anticaking agents) without significant restrictions .

Biological Activity

Dicadmium hexakis(cyano-C)ferrate(4-), a complex coordination compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

Dicadmium hexakis(cyano-C)ferrate(4-) is characterized by its coordination of cadmium ions with ferrate and cyano groups. The general formula can be represented as . The structure consists of cadmium ions coordinated to a hexacyanoferrate core, which influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of dicadmium hexakis(cyano-C)ferrate(4-) can be attributed to several mechanisms:

- Metal Ion Interaction : Cadmium ions are known to interact with biological molecules, potentially disrupting cellular functions.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, affecting metabolic pathways.

Toxicity Profile

The toxicity of dicadmium hexakis(cyano-C)ferrate(4-) is primarily linked to the cadmium component. Cadmium is classified as a toxic heavy metal, with the following effects documented:

| Effect | Description |

|---|---|

| Carcinogenicity | Cadmium exposure is associated with lung and prostate cancers. |

| Reproductive Toxicity | Impairs fertility and fetal development in animal studies. |

| Neurotoxicity | Affects cognitive functions and can lead to neurodegenerative diseases. |

Case Study 1: Cytotoxicity in Human Cell Lines

A study investigated the cytotoxic effects of dicadmium hexakis(cyano-C)ferrate(4-) on various human cell lines. The results indicated that:

- Cell Viability : Significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The cytotoxicity was linked to increased ROS production and subsequent apoptosis.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of dicadmium hexakis(cyano-C)ferrate(4-) due to cadmium's persistence and bioaccumulation in aquatic systems. Findings showed:

- Bioaccumulation : Organisms exposed to contaminated water showed significant cadmium accumulation.

- Ecotoxicology : Effects on aquatic life included reduced reproduction rates and increased mortality.

Summary of Biological Activities

| Activity | Evidence/Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in human cell lines at high concentrations. |

| Enzyme Inhibition | Inhibits key metabolic enzymes, disrupting cellular metabolism. |

| Oxidative Stress Induction | Increases ROS levels, leading to cellular damage. |

Q & A

Basic Research Questions

Q. What is the recommended synthesis method for dicadmium hexakis(cyano-C)ferrate(4-), and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via co-precipitation. Combine 0.5 M aqueous K₄Fe(CN)₆ with 1 M cadmium nitrate in a 1:2 volume ratio under constant stirring. The precipitate is washed thoroughly and dried at 100°C until constant weight . To optimize yield, adjust pH (neutral to slightly acidic) and monitor temperature (20–25°C). Characterize purity using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) to confirm the Fe-CN-Cd framework.

Q. How can the molecular structure of dicadmium hexakis(cyano-C)ferrate(4-) be validated experimentally?

- Methodology : Use single-crystal XRD to resolve the octahedral coordination geometry of Fe²⁺ surrounded by six cyanide ligands, with Cd²⁺ ions occupying interstitial sites . Complement with Raman spectroscopy to identify ν(C≡N) stretching bands (~2100 cm⁻¹) and compare with computed vibrational spectra from density functional theory (DFT) models based on the SMILES notation

[Fe+2].[Cd+2].[Cd+2].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.

Q. What regulatory guidelines apply to handling dicadmium hexakis(cyano-C)ferrate(4-) in laboratory settings?

- Methodology : The compound is classified as a "non-essential metal" with a concentration limit of 0.01% under REACH Annex XVII due to cadmium toxicity . Implement strict protocols: use fume hoods for synthesis, wear cadmium-resistant gloves (e.g., nitrile), and dispose of waste via certified hazardous material services. Regularly monitor workplace air for Cd²⁺ levels using atomic absorption spectroscopy (AAS).

Advanced Research Questions

Q. How does the ion-exchange capacity of dicadmium hexakis(cyano-C)ferrate(4-) compare to analogous transition metal ferrocyanides?

- Methodology : Compare Cd₂Fe(CN)₆ with Ca₂Fe(CN)₆ and Li₄Fe(CN)₆ using batch ion-exchange experiments. Immerse each compound in solutions containing competing ions (e.g., Cs⁺, Sr²⁺) and quantify uptake via inductively coupled plasma mass spectrometry (ICP-MS). Cadmium’s higher electronegativity may reduce selectivity for alkali metals but enhance affinity for divalent cations like Pb²⁺. Structural stability post-exchange can be assessed via thermogravimetric analysis (TGA).

Q. What computational approaches are suitable for modeling the electronic structure of dicadmium hexakis(cyano-C)ferrate(4-)?

- Methodology : Perform DFT calculations using the InChIKey

IJROZEMYHVDYOO-UHFFFAOYSA-Nto model the band structure and density of states (DOS). Focus on the hybridization between Fe(3d) and CN⁻(π*) orbitals. Compare charge distribution with Mössbauer spectroscopy data to validate Fe²⁺ oxidation state. Software like VASP or Gaussian with LANL2DZ basis sets for Cd and Fe is recommended.

Q. How can contradictory data on the thermal stability of cadmium ferrocyanides be resolved?

- Methodology : Contradictions may arise from varying hydration states or impurities. Conduct controlled TGA-DSC studies under inert (N₂) and oxidative (air) atmospheres. For example, reports drying at 100°C, but residual water may persist. Compare with anhydrous samples synthesized via solvothermal methods. Pair with powder XRD to track phase transitions and identify decomposition products (e.g., CdO, Fe₃O₄).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.